1-(3-Ethyl-4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(3-Ethyl-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-4-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-(3-Ethyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-ethyl-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of metabolites that exert biological effects. The methoxy and ethyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for different enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-4-methylphenyl)ethan-1-one: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethoxy-4-methoxyphenyl)ethanone: This compound has an ethoxy group instead of an ethyl group.
1-(3-Ethoxy-4-methylphenyl)ethanone: This compound has both ethoxy and methyl groups.
Uniqueness
1-(3-Ethyl-4-methoxyphenyl)ethan-1-one is unique due to the specific combination of ethyl and methoxy substituents on the phenyl ring. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-4-9-7-10(8(2)12)5-6-11(9)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
GDHVLOFAGZSULW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)OC |
Origin of Product |
United States |
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